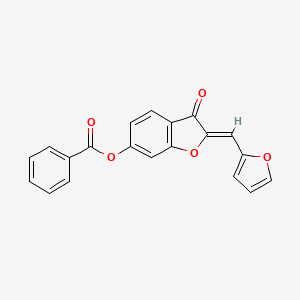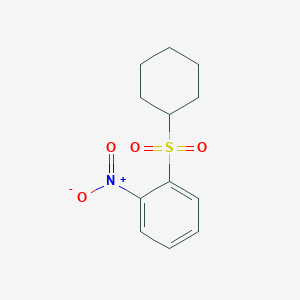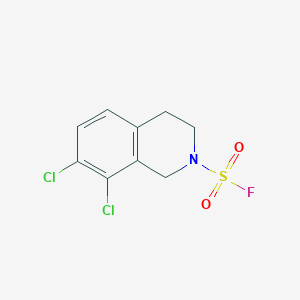
7,8-Dichloro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dichloro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride is a chemical compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of two chlorine atoms at the 7th and 8th positions, a sulfonyl fluoride group at the 2nd position, and a dihydroisoquinoline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dichloro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the chlorination of 3,4-dihydroisoquinoline followed by the introduction of the sulfonyl fluoride group. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonylating agents like sulfuryl fluoride or sulfonyl chloride. The reactions are usually carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. Industrial production often employs optimized reaction conditions, including the use of catalysts and advanced purification techniques to achieve high efficiency and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
7,8-Dichloro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms and the sulfonyl fluoride group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The dihydroisoquinoline core can be oxidized to form isoquinoline derivatives or reduced to yield tetrahydroisoquinoline derivatives.
Coupling Reactions: The compound can undergo coupling reactions with various reagents to form complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, and amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include a variety of substituted isoquinoline and tetrahydroisoquinoline derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
7,8-Dichloro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 7,8-Dichloro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The sulfonyl fluoride group is known to react with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This can result in various biological effects, depending on the specific targets involved. The compound’s ability to modulate enzyme activity and protein function makes it a valuable tool in biochemical research and drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7,8-Dichloro-3,4-dihydroisoquinoline: Lacks the sulfonyl fluoride group but shares the dihydroisoquinoline core and chlorine substituents.
3,4-Dihydro-1H-isoquinoline-2-sulfonyl fluoride: Similar structure but without the chlorine substituents.
7,8-Dichloroisoquinoline: Contains the chlorine substituents but lacks the dihydro and sulfonyl fluoride groups.
Uniqueness
7,8-Dichloro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride is unique due to the combination of its chlorine substituents, dihydroisoquinoline core, and sulfonyl fluoride group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
7,8-dichloro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2FNO2S/c10-8-2-1-6-3-4-13(16(12,14)15)5-7(6)9(8)11/h1-2H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNKTERQKGUEPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2Cl)Cl)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-fluorobenzyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3009956.png)
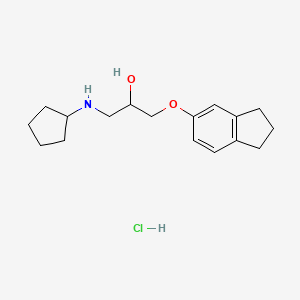
![3-(4-Methoxyphenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3009960.png)
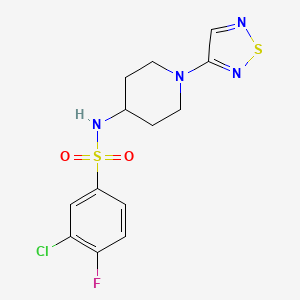
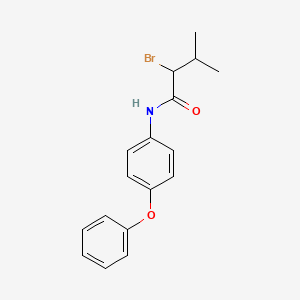
![N-(1-cyanocyclohexyl)-2-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}propanamide](/img/structure/B3009965.png)
![(E)-N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B3009966.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B3009967.png)
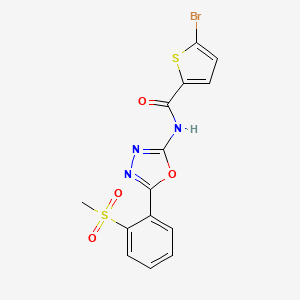
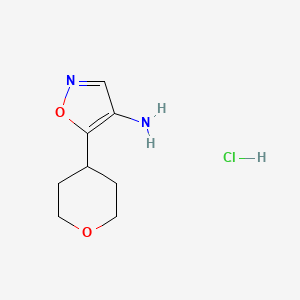
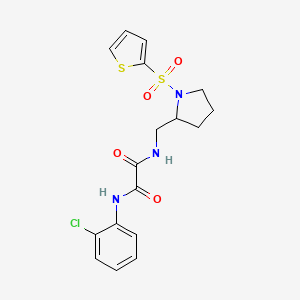
![5-[4-(benzenesulfonyl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B3009974.png)
